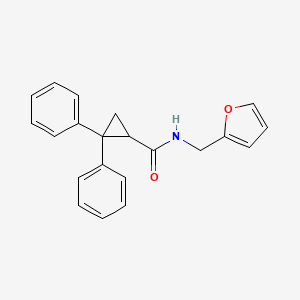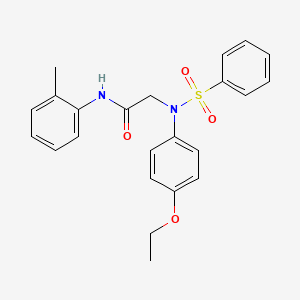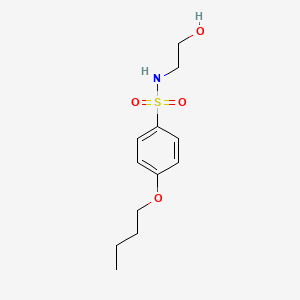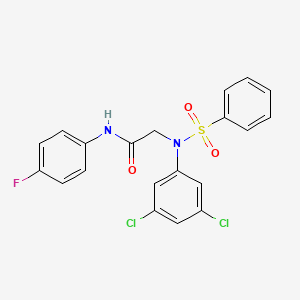
N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide, also known as FCCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FCCP is a mitochondrial uncoupling agent that is commonly used to study mitochondrial function and energy metabolism. In
Mécanisme D'action
N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide acts as a mitochondrial uncoupling agent by disrupting the proton gradient across the mitochondrial inner membrane. This leads to the uncoupling of oxidative phosphorylation from ATP synthesis, resulting in increased oxygen consumption and decreased ATP production. N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide also induces mitochondrial swelling and the release of cytochrome c, which activates apoptosis.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It increases oxygen consumption and decreases ATP production, leading to increased energy expenditure. N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide also induces mitochondrial swelling and the release of cytochrome c, which activates apoptosis. In addition, N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has been shown to increase reactive oxygen species (ROS) production, which can lead to oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide in lab experiments is its ability to uncouple oxidative phosphorylation from ATP synthesis, allowing for the measurement of mitochondrial respiration rates and membrane potential. N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide is also relatively easy to use and can be added directly to cell culture media. However, N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has some limitations in lab experiments. It can induce apoptosis and cell damage at high concentrations, and it can also affect other cellular processes, such as calcium signaling.
Orientations Futures
There are several future directions for the study of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide. One area of research is the role of mitochondria in aging and age-related diseases. Another area of research is the use of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, the development of new mitochondrial uncoupling agents with improved specificity and safety profiles is an area of active research.
Conclusion:
In conclusion, N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide is a mitochondrial uncoupling agent that has been extensively studied for its potential applications in scientific research. It is commonly used to study mitochondrial function and energy metabolism and has been shown to have a number of biochemical and physiological effects. While N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has some limitations in lab experiments, it remains a valuable tool for the study of mitochondria and energy metabolism. The future directions for the study of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide include the role of mitochondria in aging and age-related diseases, the use of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide in cancer therapy, and the development of new mitochondrial uncoupling agents.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid with 2-(2-furyl)ethylamine. The reaction produces N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide as a white solid with a melting point of 102-104°C. The purity of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has been widely used in scientific research to study mitochondrial function and energy metabolism. It is commonly used to measure mitochondrial respiration rates, mitochondrial membrane potential, and ATP production. N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has also been used to study the effects of various drugs on mitochondrial function and energy metabolism. In addition, N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has been used to study the role of mitochondria in aging, neurodegenerative diseases, and cancer.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-20(22-15-18-12-7-13-24-18)19-14-21(19,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,19H,14-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTMBDIVOFXEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-4-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4929599.png)

![1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4929607.png)

![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4929625.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4929626.png)
![2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4929640.png)
![N-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4929648.png)
![methyl 4-{[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B4929656.png)

![3-[5-oxo-4-[(5-phenyl-2-furyl)methylene]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4929666.png)
![1-cyclohexyl-2-(4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4929668.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4929682.png)
![3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole](/img/structure/B4929694.png)